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Compound of Interest

Compound Name: (2-ethylbutyl)boronic acid
CAS No.: 140614-19-3
Cat. No.: B1279147
Get Quote
. J

Executive Summary & Compound Identity

Target Molecule: (2-Ethylbutyl)boronic acid CAS Registry Number: 140614-19-3 Chemical
Formula: C

H
BO
Molecular Weight: 130.00 g/mol [1][2][3]

(2-Ethylbutyl)boronic acid is a branched alkyl boronic acid featuring a sterically demanding
isostere of the leucine side chain. Unlike linear alkyl boronates, the

-branching (two ethyl groups at the

-position relative to boron) imparts significant lipophilicity and steric bulk, making it a critical
motif in the design of proteasome inhibitors (e.g., "super-leucine" analogs) and a challenging
substrate for Suzuki-Miyaura cross-couplings.
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This guide provides a rigorous spectroscopic profile, distinguishing the monomeric acid from its
spontaneously formed boroxine anhydride, and outlines protocols for its analysis in
pharmaceutical workflows.

Structural Dynamics & Handling

Alkyl boronic acids exist in a dynamic equilibrium between the free boronic acid (monomer) and
the cyclic trimeric boroxine (anhydride). This equilibrium is solvent- and concentration-
dependent, significantly affecting spectroscopic data.[1]

The Boroxine Equilibrium

In non-polar solvents (e.g., CDCI

), the equilibrium shifts toward the boroxine. In polar, hydrogen-bond-accepting solvents (e.g.,
DMSO-d

, MeOH-d
) or in the presence of D

O, the monomer is favored.
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Figure 1: Dynamic Equilibrium between (2-ethylbutyl)boronic acid and its boroxine anhydride.

Click to download full resolution via product page

[1]
Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection:
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« DMSO-d

+1%D

O: Recommended for characterization. Promotes monomer formation, sharpening the boron-
attached methylene signals.

« CDCI

: Not recommended for quantitative purity analysis due to boroxine broadening, but useful for
observing the equilibrium state.

Predicted

H NMR Data (400 MHz, DMSO-d
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C NMR Data (100 MHz, DMSO-d
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(B-CH
):

~20-22 ppm.[1] Note: Carbon atoms directly attached to boron often appear as very broad,
low-intensity bumps or are invisible due to

B quadrupole relaxation.[1]
e C-

(CH):

~38-40 ppm.[1]
e C-

(CH

):

~25-27 ppm.[1]
e C-

(CH

):

~10-12 ppm.[1]

B NMR Data (128 MHz)

Critical for assessing the monomer/boroxine ratio.
e Monomer (Acid):

32 - 34 ppm (Broad singlet).[1]
e Trimer (Boroxine):

28 - 30 ppm (Broad singlet).[1]
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» Tetrahedral Adduct (if base present):
0 - 5 ppm (Sharp singlet).[1]

Mass Spectrometry (MS)[1]

Boronic acids are notoriously difficult to ionize intact in standard ESI+ due to dehydration.
Negative mode (ESI-) or derivatization is preferred.[1]

Isotope Pattern: Boron has two stable isotopes:

B (19.9%) and

B (80.1%). Mass spectra will display a characteristic "split* peak pattern, with the M peak (
B) being approx. 4x the intensity of the M-1 peak (

B).[1]

Key Fragments (ESI- Mode):

* [M-H]

129.1 (Parent ion, often weak).

e [M+ HCOO]

175.1 (Formate adduct, often the base peak in formate buffers).
e [2M - H]

: Dimer formation is common in the source.[1]

Infrared Spectroscopy (FT-IR)
e O-H Stretch: 3200-3400 cm

(Broad, strong H-bonding).[1]
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e C-H Stretch: 2850-2960 cm
(Alkyl C-H, strong).
e B-O Stretch: 1330-1380 cm
(Strong, characteristic of boronic acids).

e C-B Stretch: 1000-1100 cm

(Moderate).[1]

Experimental Protocols
Analytical Purity Workflow

This protocol ensures accurate quantification by forcing the boroxine-to-monomer conversion
before analysis.[1]

© 2026 BenchChem. All rights reserved. 7/11 Tech Support


https://www.bldpharm.com/products/1498314-72-9.html
https://www.bldpharm.com/products/1498314-72-9.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1279147?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Raw Sample

(Solid/Qil)

Sample Prep:
Dissolve in DMSO-d6
Add 10uL D20

l

Equilibration:
Shake & Rest 15 mins
(Forces Monomer)

l

1H & 11B NMR Acquisition

QC Check:
Is 11B Peak > 32 ppm?
Is B-CH2 doublet sharp?

Figure 2: NMR Sample Preparation Workflow for Alkyl Boronic Acids

Click to download full resolution via product page

Synthesis via Decarboxylative Borylation

The most robust modern route to (2-ethylbutyl)boronic acid avoids unstable alkyl halide
intermediates by utilizing the corresponding carboxylic acid (2-ethylbutyric acid).[1]

« Activation: Convert 2-ethylbutyric acid to the N-hydroxyphthalimide (NHPI) ester using
DIC/DMAP.

+ Borylation: React the NHPI ester with bis(pinacolato)diboron (B

pin
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) using a Nickel catalyst (e.g., NiCl

glyme) and a ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine).[1]
e Hydrolysis: Treat the resulting pinacol ester with NalO

/NH

OAc in Acetone/Water to cleave the pinacol group, yielding the free boronic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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